4-n-Propoxyphenylzinc bromide
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Overview
Description
4-n-Propoxyphenylzinc bromide is an organozinc compound with the molecular formula C₉H₁₁BrOZn. It is commonly used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. This compound is valued for its reactivity and ability to form carbon-carbon bonds, making it a useful reagent in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-n-Propoxyphenylzinc bromide can be synthesized through the reaction of 4-n-propoxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of 4-n-propoxyphenyl bromide in THF.
- Addition of zinc dust or zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-n-Propoxyphenylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc-bromide bond is replaced by other functional groups.
Cross-Coupling Reactions: It is widely used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving this compound.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out under inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. In Suzuki-Miyaura coupling, the primary products are biaryl compounds.
Scientific Research Applications
4-n-Propoxyphenylzinc bromide has a wide range of applications in scientific research, including:
Organic Synthesis: It is used to synthesize complex organic molecules, including pharmaceuticals and natural products.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: It is used in the development of new drugs and therapeutic agents.
Catalysis: It serves as a reagent in catalytic processes to enhance reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4-n-Propoxyphenylzinc bromide involves the formation of a reactive organozinc intermediate that can undergo various chemical transformations. The zinc atom acts as a nucleophile, facilitating the formation of carbon-carbon bonds through transmetalation processes. In cross-coupling reactions, the organozinc intermediate transfers its organic group to a palladium catalyst, which then couples with another organic halide to form the desired product.
Comparison with Similar Compounds
Similar Compounds
Phenylzinc Bromide: Similar in structure but lacks the propoxy group.
4-n-Butoxyphenylzinc Bromide: Similar but with a butoxy group instead of a propoxy group.
4-n-Methoxyphenylzinc Bromide: Similar but with a methoxy group.
Uniqueness
4-n-Propoxyphenylzinc bromide is unique due to the presence of the propoxy group, which can influence its reactivity and selectivity in chemical reactions. The propoxy group can provide steric and electronic effects that differentiate it from other organozinc compounds, making it suitable for specific synthetic applications.
Properties
IUPAC Name |
bromozinc(1+);propoxybenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O.BrH.Zn/c1-2-8-10-9-6-4-3-5-7-9;;/h4-7H,2,8H2,1H3;1H;/q-1;;+2/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLYAPYFYARYXLU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=[C-]C=C1.[Zn+]Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrOZn |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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